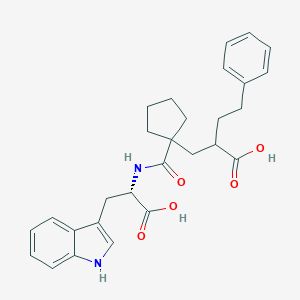
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophan, also known as CPCC-tryptophan, is a synthetic molecule that has been developed as a research tool for studying protein-protein interactions. This molecule has shown promising results in various scientific studies, and its unique structure and properties make it a valuable tool for researchers in the field of biochemistry and biophysics.
Mecanismo De Acción
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan works by binding to specific amino acid residues in proteins. This binding changes the properties of the protein, which can affect its interaction with other proteins. N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has been shown to bind to a variety of proteins, including transcription factors, enzymes, and signaling proteins.
Biochemical and Physiological Effects:
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has been shown to have a variety of biochemical and physiological effects. It can affect protein-protein interactions, protein stability, and protein folding. N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has also been shown to affect cellular processes such as cell signaling and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan is its ability to label specific amino acid residues in proteins. This allows researchers to study protein-protein interactions in real-time, which is difficult to do using traditional methods. However, N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has some limitations. It can be difficult to synthesize and is relatively expensive compared to other research tools.
Direcciones Futuras
There are several future directions for research involving N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan. One direction is to investigate its use in studying protein-protein interactions in complex biological systems, such as cells and tissues. Another direction is to explore its potential as a therapeutic agent for diseases that involve protein-protein interactions. Finally, researchers may also investigate the use of N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan in developing new research tools for studying protein-protein interactions.
Métodos De Síntesis
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan is synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of a cyclopentylcarbonyl chloride, which is then reacted with tryptophan to form a cyclopentylcarbonyl-tryptophan intermediate. This intermediate is then reacted with a phenylbutyric acid derivative to form the final product, N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan.
Aplicaciones Científicas De Investigación
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has been used in various scientific studies to investigate protein-protein interactions. This molecule is particularly useful for studying interactions between proteins that are difficult to study using traditional methods. N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan can be used to label specific amino acid residues in proteins, which allows researchers to study the interaction between two proteins in real-time.
Propiedades
Número CAS |
129980-23-0 |
|---|---|
Nombre del producto |
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophan |
Fórmula molecular |
C28H32N2O5 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
2-[[1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C28H32N2O5/c31-25(32)20(13-12-19-8-2-1-3-9-19)17-28(14-6-7-15-28)27(35)30-24(26(33)34)16-21-18-29-23-11-5-4-10-22(21)23/h1-5,8-11,18,20,24,29H,6-7,12-17H2,(H,30,35)(H,31,32)(H,33,34)/t20?,24-/m0/s1 |
Clave InChI |
MPZIROHQGMKFGS-JWIMYKKASA-N |
SMILES isomérico |
C1CCC(C1)(CC(CCC2=CC=CC=C2)C(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES |
C1CCC(C1)(CC(CCC2=CC=CC=C2)C(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES canónico |
C1CCC(C1)(CC(CCC2=CC=CC=C2)C(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Sinónimos |
CP-CCT N-(1-(2-carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



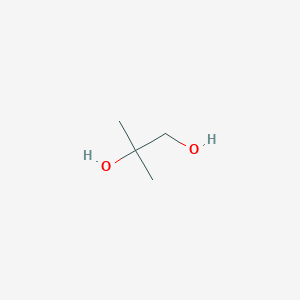

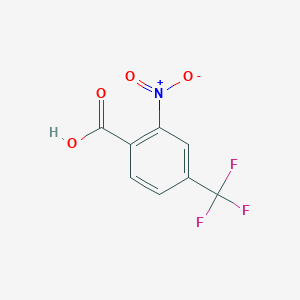

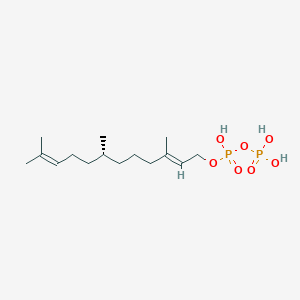

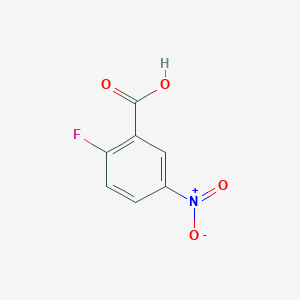

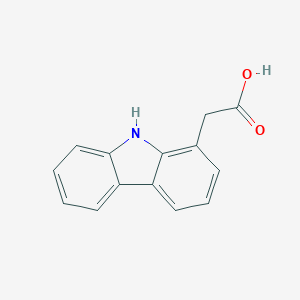
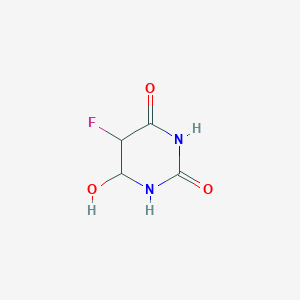
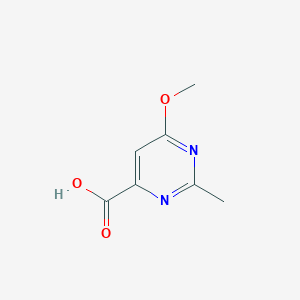

![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)
